The synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone and its derivatives has been achieved through various methods. One common approach involves the reaction of 4-chloroaniline with gamma-butyrolactone in the presence of a dehydrating agent. []
Another method utilizes a phosphine-catalyzed [2+4] cycloaddition of α-substituted allenoates with (E)-1-benzyl-4-olefinicpyrrolidine-2,3-diones. This reaction allows for the creation of pyrrolidin-2-one fused dihydropyran derivatives with high enantioselectivity. []
1-(4-Chlorophenyl)-2-pyrrolidinone possesses a planar pyrrolidinone ring system. The 4-chlorophenyl substituent is typically oriented out of plane with respect to the pyrrolidinone ring, adopting a conformation that minimizes steric hindrance. []
The crystal structure of several derivatives has been determined using X-ray crystallography, providing valuable insights into the three-dimensional arrangement of atoms and intermolecular interactions. [, , , , , , , , , ]
1-(4-Chlorophenyl)-2-pyrrolidinone is a white crystalline solid at room temperature. [] Its solubility varies depending on the solvent and pH. [, ]
Specific physical and chemical properties, such as melting point, boiling point, and spectroscopic data (IR, NMR, MS), have been reported for various derivatives. [, , , , , , , , , , ]
Several 1-(4-Chlorophenyl)-2-pyrrolidinone derivatives have been investigated for their potential in treating Alzheimer's disease. These compounds often exhibit inhibitory activity against AChE, which is a key therapeutic target for managing Alzheimer's symptoms. [, ]
MK-0364, a potent and selective CB1 receptor inverse agonist, has shown promising antiobesity effects in rodent models. [] It effectively reduces food intake, body weight, and fat mass by targeting the CB1 receptor, which plays a crucial role in energy balance regulation.
Recent studies have explored 1-(4-Chlorophenyl)-2-pyrrolidinone derivatives as potential antimalarial agents. These compounds target Plasmodium cytoplasmic prolyl-tRNA synthetase, an essential enzyme for parasite survival. [] Despite promising activity against drug-resistant strains, challenges remain in optimizing their efficacy and addressing potential resistance development.
Several derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains. [] Their effectiveness against these pathogens highlights their potential as lead compounds for developing new antibacterial agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: